1-ethyl-7-methyl-3-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
Description
This compound is a 1,8-naphthyridine derivative substituted at the 1-, 3-, and 7-positions. The 1-position features an ethyl group, the 7-position a methyl group, and the 3-position a pyrrolidine-1-carbonyl moiety further substituted with a pyridazin-3-yloxy group.
Properties
IUPAC Name |
1-ethyl-7-methyl-3-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-3-24-12-16(18(26)15-7-6-13(2)22-19(15)24)20(27)25-10-8-14(11-25)28-17-5-4-9-21-23-17/h4-7,9,12,14H,3,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDZVFYMNCZZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCC(C3)OC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-7-methyl-3-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a synthetic derivative belonging to a class of compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a naphthyridine core substituted with an ethyl group, a pyrrolidine moiety, and a pyridazinyl ether. This unique arrangement contributes to its pharmacological properties.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has shown potential as an inhibitor of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in mood disorders and neurodegenerative diseases .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, related compounds have shown moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring up to 17 mm . This suggests that the compound may possess therapeutic potential in treating bacterial infections.
Anti-inflammatory Effects
Compounds in this class have also been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in managing conditions characterized by chronic inflammation .
Study on MAO Inhibition
A study evaluating the MAO inhibitory activity of naphthyridine derivatives found that specific substitutions at the 7-position significantly enhanced binding affinity to MAO enzymes. The presence of the pyridazinyl group was particularly noted to increase selectivity towards MAO-B over MAO-A, which could be advantageous for developing treatments for Parkinson's disease .
Antibacterial Evaluation
Another investigation assessed the antibacterial efficacy of structurally related compounds against resistant strains. The results indicated that certain derivatives exhibited significant activity against multi-drug resistant E. coli, highlighting the potential for developing new antimicrobial agents from this chemical class .
Data Tables
Scientific Research Applications
The compound 1-ethyl-7-methyl-3-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,8-naphthyridin-4(1H)-one, also known as 1-ethyl-7-methyl-3-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one, has the CAS number 2034500-90-6 . Research indicates its potential applications as an inhibitor .
Scientific Research Applications
- Inhibitor Properties : This compound is studied for its inhibitory activity against certain kinases . Specifically, it acts as a dual inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase and hemozoin formation, suggesting its potential in antimalarial drug development .
- Molecular Structure : The compound features a naphthyridine core, modified with ethyl, methyl, and pyridazin-3-yloxy-pyrrolidine carbonyl groups . Such structural features are crucial in its interaction with target enzymes .
- Related Derivatives : The exploration of chirality, such as adding an α-methyl group, can enhance binding efficiency and improve pharmacokinetics by impairing benzylic oxidation, creating a chiral center .
- Synthesis : Multicomponent reactions are used in synthesizing biologically active molecules, including pyrazole derivatives, which may share structural similarities or be used in conjunction with naphthyridine derivatives in research .
- Database Information : Chemical databases contain information about pyrrolidine derivatives and related compounds, useful for identifying potential analogs or understanding the compound's chemical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (Compound 10c)
- Structural Differences : Lacks the pyridazin-3-yloxy substituent on the pyrrolidine ring.
- Key Findings: Demonstrated a docking score of -8.407 and binding energy (MMGBSA ΔG bind) of -56.60 kcal/mol against Parkinson’s disease targets, suggesting strong receptor interactions .
1-(4-Chlorobenzyl)-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (Compound 5a5)
- Structural Differences : Substituted with a 4-chlorobenzyl group at the 1-position instead of ethyl.
- Key Findings: Melting point: 181–183°C; IR peaks at 1714 cm⁻¹ (C=O keto) and 1692 cm⁻¹ (C=O amide) .
1-Ethyl-3-hydroxy-7-methyl-1,8-naphthyridin-4(1H)-one (Compound 9)
- Structural Differences : Replaces the 3-(pyrrolidine-carbonyl) group with a hydroxyl group.
- Key Findings :
1-Ethyl-7-methyl-3-(4-(3-oxo-3,4-dihydroquinoxaline-2-yl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one (Compound 6)
- Structural Differences: Features a 1,3,4-oxadiazole-thioxo-quinoxaline substituent at the 3-position.
- Key Findings: Exhibited MIC <6.25 µg/mL against S. aureus, surpassing ciprofloxacin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
